1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-
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Overview
Description
1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-: is a chemical compound belonging to the class of naphthopyrans. These compounds are characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. The specific structure of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- includes a hydroxyl group at the third position and a dihydro configuration, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- can be synthesized through a multicomponent reaction involving naphthol, aldehydes, and oxobenzenepropane derivatives. A common method involves the use of a catalytic amount of boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of solvents.
Industrial Production Methods: Industrial production of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- typically involves large-scale multicomponent reactions in batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into fully saturated naphthopyran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated naphthopyran derivatives.
Substitution: Halogenated and nitrated naphthopyran derivatives.
Scientific Research Applications
1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of photochromic materials, which change color upon exposure to light.
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as DNA-dependent protein kinase and topoisomerase II, inhibiting their activity.
Pathways Involved: It affects cellular pathways related to DNA repair and replication, leading to its antiproliferative and cytotoxic effects.
Comparison with Similar Compounds
- 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Comparison: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- is unique due to its hydroxyl group at the third position and its dihydro configuration. These structural features contribute to its distinct chemical reactivity and biological activity compared to other naphthopyran derivatives .
Properties
CAS No. |
122591-11-1 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[f]chromen-3-ol |
InChI |
InChI=1S/C13H12O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7,13-14H,6,8H2 |
InChI Key |
LXJFYDWRRBVLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)OC1O |
Origin of Product |
United States |
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